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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzaldehyde

Cat. No.: B138039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
trihydroxybenzaldehyde, a phenolic aldehyde with significant potential in medicinal chemistry

and materials science. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. This guide also includes

detailed experimental protocols for data acquisition and a visual representation of the general

spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,3,4-trihydroxybenzaldehyde,

providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.69 s 1H -CHO

7.05 d, J=8.5 Hz 1H H-6

6.53 d, J=8.5 Hz 1H H-5

11.0 (broad s) s 1H Ar-OH

9.5 (broad s) s 1H Ar-OH

8.9 (broad s) s 1H Ar-OH

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

191.0 C=O (Aldehyde)

152.5 C-4

149.0 C-2

133.5 C-3

124.5 C-1

115.8 C-6

108.2 C-5

Solvent: DMSO-d₆ (Predicted values based on analogous compounds and spectral databases)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3400-3200 (broad) O-H stretch (phenolic)

2850-2750 C-H stretch (aldehyde)

1640 C=O stretch (aromatic aldehyde)

1580, 1470 C=C stretch (aromatic)

1280, 1190 C-O stretch (phenol)

Sample Preparation: KBr pellet or ATR

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm) Molar Absorptivity (ε) Solvent

275 ~15,000 Methanol

330 ~5,000 Methanol

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below to ensure reproducibility.

NMR Spectroscopy
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400

MHz or 500 MHz spectrometer.

Sample Preparation: A sample of 2,3,4-trihydroxybenzaldehyde (5-10 mg) is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then

transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts
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(typically 0-12 ppm).

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger

number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-

noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts

(typically 0-200 ppm).

IR Spectroscopy
Instrumentation and Data Acquisition: An FTIR spectrometer, often equipped with a single-

reflection diamond Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation (ATR):

A background spectrum of the clean, empty ATR crystal is recorded.

A small amount of solid 2,3,4-trihydroxybenzaldehyde is placed directly onto the ATR

crystal.

Pressure is applied using the instrument's clamp to ensure good contact between the sample

and the crystal.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
Instrumentation and Data Acquisition: A dual-beam UV-Vis spectrophotometer is used for

analysis.

Sample Preparation:

A stock solution of 2,3,4-trihydroxybenzaldehyde is prepared by accurately weighing a

small amount of the compound and dissolving it in a known volume of a suitable solvent

(e.g., methanol).

Serial dilutions are performed to obtain a solution with a concentration that results in an

absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
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Data Acquisition:

The spectrophotometer is blanked using the solvent.

The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range

(e.g., 200-600 nm).

The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3,4-trihydroxybenzaldehyde.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trihydroxybenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138039#spectroscopic-data-nmr-ir-uv-vis-of-2-3-4-
trihydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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